2-Fluoro-6-isopropoxyphenylboronic acid
Overview
Description
2-Fluoro-6-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is characterized by a phenyl ring substituted with a fluorine atom at the second position and an isopropoxy group at the sixth position, along with a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of the compound 2-Fluoro-6-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the action of this compound result in the formation of new organic compounds with specific properties. This is achieved through the SM coupling reaction, which is facilitated by the compound .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. The compound is generally environmentally benign , and its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, which is a key step in the coupling reaction . Additionally, this compound can interact with enzymes and proteins that have boron-binding sites, potentially influencing their activity and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with signaling proteins and enzymes, leading to changes in gene expression and cellular metabolism. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form reversible covalent bonds with hydroxyl and amino groups on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. Additionally, the compound’s boronic acid moiety allows it to participate in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo slow degradation, which may affect its long-term efficacy in biochemical reactions. In in vitro and in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in metabolic processes, influencing the metabolic flux and levels of metabolites. The compound’s interactions with specific enzymes can lead to changes in the activity of metabolic pathways, affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-isopropoxyphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-fluoro-6-isopropoxyphenyl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Fluoro-6-isopropoxyphenylboronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Explored for the development of new drugs due to its ability to form stable carbon-carbon bonds and interact with biological targets.
Materials Science: Utilized in the creation of novel materials with specific properties, such as polymers and electronic materials.
Comparison with Similar Compounds
- 2-Fluoro-6-propoxyphenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
- 2-Fluoro-6-ethoxyphenylboronic acid
Comparison: 2-Fluoro-6-isopropoxyphenylboronic acid is unique due to the presence of the isopropoxy group, which can affect its steric and electronic properties. This can lead to differences in reactivity and selectivity compared to similar compounds with different alkoxy groups .
Properties
IUPAC Name |
(2-fluoro-6-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAMTUDWTJMGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584540 | |
Record name | {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-17-6 | |
Record name | B-[2-Fluoro-6-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870777-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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